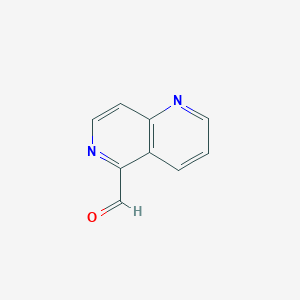
(S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride
Übersicht
Beschreibung
Compounds with the structure of pyrrolidine, a five-membered ring with one nitrogen atom, are often used in the synthesis of pharmaceuticals . The “4-Fluoro-benzyloxy” part suggests that the compound has a benzene ring with a fluorine atom and an oxygen-linked methyl group .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the type of bonds between them, and the compound’s overall shape .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the functional groups present in the compound and how they react under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthesis of Key Pharmaceutical Compounds
- Paliperidone Synthesis : A study discusses the synthesis of Paliperidone, an antipsychotic drug, through a complex chemical process involving compounds similar to (S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride (Ji Ya-fei, 2010).
Pharmacokinetics and Drug Development
- Human Pharmacokinetic Studies : Research on novel compounds like PF-184298 and PF-4776548, which bear structural similarities to this compound, highlights the complexities in predicting human pharmacokinetics based on pre-clinical studies (A. Harrison et al., 2012).
Antibacterial Applications
- Novel Antibacterial Compounds : Derivatives similar to this compound have shown potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Y. Asahina et al., 2008).
Chemical Synthesis and Medicinal Chemistry
- Synthesis of Fluoroquinolone Antibiotics : A key intermediate in the preparation of fluoroquinolone antibiotics for respiratory tract infections includes compounds structurally related to this compound (M. Lall et al., 2012).
Biochemical Studies
- Conformational Analysis in Biochemistry : The synthesis and molecular properties of prolines, including compounds structurally related to this compound, are significant for understanding molecular recognition in biological systems (A. Testa et al., 2018).
Cognitive Disorder Treatment
- Potential Treatment for Cognitive Disorders : Histamine H3 antagonists, structurally similar to this compound, are being studied for their potential in treating cognitive disorders and Alzheimer's disease (J. Brioni et al., 2011).
Antimicrobial and Antifungal Properties
- Anti-MRSA and Anti-Cryptococcal Properties : Monoterpene derivatives, similar to this compound, have shown potential in combating methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans (Veronica M. Masila et al., 2020).
Chemosensory Applications
- Selective Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl conjugate has been developed as a selective chemosensor for aluminum ions, demonstrating the utility of pyrrolidine derivatives in analytical chemistry (D. Maity & T. Govindaraju, 2010).
Synthesis of Bioactive Pyrrolidines
- Synthesis of Glycosidase Inhibitors : Asymmetric synthesis of pyrrolidines, similar to this compound, can lead to the development of enantiopure bioactive compounds like glycosidase inhibitors (Staffan Karlsson & H. Högberg, 2001).
Nicotinic Acetylcholine Receptor Studies
- Cognition-Enhancing Properties : Compounds like ABT-089, structurally related to this compound, have been studied for their potential to enhance cognitive functions and treat cognitive disorders (N. Lin et al., 1997).
Anticancer Activity
- Antioxidant and Anticancer Properties : New series of pyridazinone derivatives, with structural similarities to this compound, have demonstrated potent antioxidant activities and potential anticancer properties (Mehvish Mehvish & Arvind Kumar, 2022).
Chemical Bonding Studies
- Hydrogen Bonding in Heterocyclic Systems : Research on pyridoxaboroles, including compounds structurally related to this compound, sheds light on the intricacies of nitrogen-boron coordination and hydrogen bonding in complex molecules (I. Steciuk et al., 2015).
Synthetic Organic Chemistry
- Large Scale Synthesis of N-benzyl-4-formylpiperidine : Demonstrates the utility of pyrrolidine derivatives in large-scale synthesis of key intermediates in drug development (Taichi Abe et al., 2001).
Acetylcholinesterase Inhibition
- Acetylcholine Mimetics and Enzyme Inhibitors : Enantiomerically pure cis- and trans-3-Fluoro-2,4-dioxa-7-aza-3-phosphadecalin 3-oxides, similar in structure to this compound, are studied for their potential as acetylcholine mimetics and inhibitors of acetylcholinesterase (M. Wächter & P. Rüedi, 2012).
Enzyme Inhibition
- Selective Inhibitors of Enzymes : Synthesis of polymeric derivatives of pyrrolidine compounds for potential use as selective inhibitors of specific enzymes (BertiniVincenzo et al., 1993).
Wirkmechanismus
The mechanism of action of a compound, especially in a biological context, can be complex and depends on the specific interactions between the compound and its target. Without specific studies or data on “(S)-3-(4-Fluoro-benzyloxy)-pyrrolidine hydrochloride”, it’s hard to predict its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-[(4-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDZRCQEJVLKZ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)
![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)

![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)
![(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1398144.png)
![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)
![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)
![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)